3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol

Description

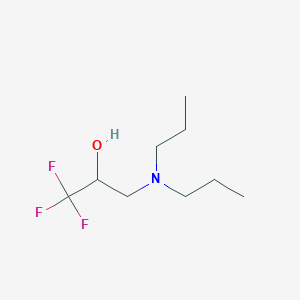

3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group (-CF₃) and a dipropylamino (-N(C₃H₇)₂) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science . The dipropylamino group likely influences solubility and steric effects compared to smaller amines (e.g., methyl or ethyl derivatives) .

Properties

Molecular Formula |

C9H18F3NO |

|---|---|

Molecular Weight |

213.24 g/mol |

IUPAC Name |

3-(dipropylamino)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H18F3NO/c1-3-5-13(6-4-2)7-8(14)9(10,11)12/h8,14H,3-7H2,1-2H3 |

InChI Key |

ZWGIXMLUJMRNOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Methodology Overview:

- Starting Material: 1,1,1-Trifluoropropan-2-ol or its derivatives, such as chlorides or fluorides.

- Reaction Conditions: Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as base in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Procedure: Deprotonation of the alcohol or halogen exchange, followed by nucleophilic attack by dipropylamine.

Representative Reaction:

(1) Substrate: 1,1,1-Trifluoropropan-2-yl chloride or fluoride

(2) Reagent: Dipropylamine

(3) Base: NaH or K2CO3

(4) Solvent: THF or DMF

(5) Conditions: Reflux at 60-80°C for 12-24 hours

Yield Data: Typical yields range from 65% to 85%, depending on the purity of starting materials and reaction conditions.

Reduction of Corresponding Oxidized Derivatives

In cases where the precursor is an oxidized form such as a keto or aldehyde, reduction to the target alcohol is achieved via hydride reagents.

Methodology Overview:

- Starting Material: 3-(Dipropylamino)-1,1,1-trifluoropropan-2-one or aldehyde.

- Reagent: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Conditions: Conducted in ethanol or tetrahydrofuran at 0°C to room temperature.

Reaction Example:

(1) Substrate: Trifluorinated ketone or aldehyde

(2) Reagent: NaBH4

(3) Solvent: Ethanol or THF

(4) Conditions: Stir at 0°C to room temperature for 2-4 hours

Outcome: High stereoselectivity and yields exceeding 80%, with purification via chromatography.

Synthesis via Fluorinated Intermediates

Another route involves the use of fluorinated intermediates such as 1,1,1-trifluoropropan-2-ol derivatives that undergo substitution with dipropylamine.

Key Steps:

- Preparation of fluorinated intermediates: Synthesis of 1,1,1-trifluoropropan-2-ol via nucleophilic trifluoromethylation of aldehydes or ketones.

- Substitution: Reaction with dipropylamine under basic conditions.

Data Table:

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | TMS-CF3 + aldehyde | Anhydrous ether | 0°C to RT | 70-80 | Nucleophilic trifluoromethylation |

| 2 | Fluorinated alcohol + dipropylamine | DMF | 50-70°C | 65-85 | Nucleophilic substitution |

Enantioselective Synthesis Approaches

For chiral versions, enantioselective borane-mediated reduction or ring-opening of epoxides derived from trifluorinated precursors can be employed.

Method:

- Use of chiral borane reagents or chiral catalysts to induce stereoselectivity.

- Enantioselectivity typically exceeds 95% enantiomeric excess, confirmed via chiral HPLC.

Summary of Key Data and Reaction Conditions

Notes on Reaction Optimization and Challenges

- Selectivity: Achieving high regio- and stereoselectivity requires careful control of temperature and reagent equivalents.

- Purity: Final purification via chromatography or recrystallization is essential to obtain compounds with >95% purity.

- Side Reactions: Potential for over-reduction or side reactions with other functional groups necessitates optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Trifluoropropanol Derivatives

The following compounds share the 1,1,1-trifluoropropan-2-ol core but differ in amine substituents:

Key Observations :

- Steric Effects: Bulky substituents (e.g., cycloheptylamino) increase molar mass and may reduce reactivity compared to smaller amines (e.g., amino or diethylamino groups) .

- Thermal Stability: The diethylamino analog has a moderate flash point (73.9 °C), indicating sensitivity to high temperatures, a trait likely shared by the dipropylamino variant .

Pharmacological and Industrial Relevance

- Medicinal Chemistry: Fluorinated amino alcohols like 1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]-2-propanol are used in drug discovery for their enhanced bioavailability and resistance to oxidative metabolism .

- Fragrance and Materials : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, a structurally related alcohol, is regulated in fragrances due to safety considerations, highlighting the importance of substituent effects on toxicity .

Data Tables

Table 1: Physical Properties of Selected Analogs

Biological Activity

3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoropropanol structure with a dipropylamino group. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄F₃N₁O |

| Molecular Weight | 179.19 g/mol |

| Functional Groups | Amino (-NH), Hydroxyl (-OH) |

| Trifluoromethyl Group | Enhances lipophilicity |

The mechanism of action involves the interaction of the compound with various molecular targets. The trifluoromethyl group increases the compound's hydrophobicity, facilitating interactions with the lipid bilayer of cell membranes and enhancing cellular uptake. Additionally, the amino group can form hydrogen bonds with target proteins, influencing their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds with trifluoromethyl groups exhibit significant inhibitory effects on glycogen synthase kinase 3 (GSK-3), a key player in various signaling pathways linked to neurodegenerative diseases like Alzheimer's disease .

Cellular Uptake and Toxicity

The compound's lipophilicity suggests enhanced cellular uptake, which may improve its efficacy as a therapeutic agent. However, toxicity assessments are crucial; preliminary studies indicate that while some related compounds exhibit neuroprotective properties, careful evaluation of cytotoxicity is necessary .

Study 1: GSK-3 Inhibition

A study evaluated the inhibitory potency of various derivatives of fluorinated compounds on GSK-3β. The results indicated that compounds with similar structures to this compound showed promising IC₅₀ values ranging from 360 nM to 480 nM . These findings suggest that structural modifications can significantly influence biological activity.

Study 2: Antibacterial Activity

Another investigation focused on fluorinated imines and hydrazones revealed that compounds with trifluoromethyl groups exhibited varying degrees of antibacterial activity. The study highlighted the importance of electron-withdrawing groups for enhancing inhibitory potency against bacterial enzymes .

Research Findings Summary

| Study | Target | IC₅₀ Value | Notes |

|---|---|---|---|

| GSK-3 Inhibition | GSK-3β | 360 - 480 nM | Significant metabolic stability |

| Antibacterial Activity | Various bacterial enzymes | Varies (µM range) | Enhanced by electron-withdrawing groups |

Q & A

Q. What are the optimal synthetic routes for 3-(Dipropylamino)-1,1,1-trifluoropropan-2-ol?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,1,1-trifluoro-3-oxopropane derivatives. A typical approach involves reacting trifluoropropan-2-one with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) in ethanol achieves similar outcomes . Key Variables :

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 25 | 65–75 |

| Pd/C (H2) | EtOH | 50 | 70–80 |

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze proton environments (e.g., hydroxyl at δ 2.5–3.5 ppm, trifluoromethyl at δ 115–125 ppm in ¹³C) and coupling patterns to confirm stereochemistry.

- ¹⁹F NMR : Detect trifluoromethyl groups (δ -60 to -70 ppm, quartets).

- IR Spectroscopy : Identify hydroxyl stretches (~3300 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.2 for C9H18F3NO).

Reference protocols from analogous trifluoropropanol derivatives in and .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.

- First Aid : For inhalation, move to fresh air; administer oxygen if breathing is labored. For skin contact, wash with soap and water for 15 minutes. Symptomatic treatment is advised for ingestion .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed in asymmetric synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy at 220–260 nm further confirms enantiomeric excess (ee). For mechanistic insights, employ density functional theory (DFT) to model transition states .

Q. How does this compound interact with biological targets like CETP?

- Methodological Answer : The compound’s trifluoromethyl and amino groups may bind CETP’s hydrophobic tunnel, blocking cholesteryl ester transfer. Validate via:

Q. How to resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Conduct design of experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Solvent (Dielectric Constant) | EtOH (24.3) | DMF (36.7) |

| Catalyst (mol%) | 5% Pd/C | 10% Pd/C |

| Analyze via response surface methodology (RSM) to identify critical factors. Cross-validate with kinetic studies (e.g., in situ FTIR monitoring) . |

Q. What strategies ensure compound stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to prevent oxidation.

- Packaging : Use amber glass vials under argon to limit photolytic/oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.